2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-{2-[(Trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a phthalimide derivative characterized by a trifluoromethylsulfanyl (SCF₃) group attached via a two-carbon ethyl linker to the isoindole-1,3-dione core. This compound’s unique structure combines the electron-withdrawing properties of the SCF₃ group with the aromatic and hydrogen-bonding capabilities of the phthalimide scaffold. Such features make it relevant in medicinal chemistry and materials science, particularly for targeting enzymes or receptors sensitive to electronic and steric effects.
Properties
IUPAC Name |
2-[2-(trifluoromethylsulfanyl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c12-11(13,14)18-6-5-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMBJIXDYDMSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Alkylating Agent: 2-Bromoethyl Trifluoromethyl Sulfide
The alkylating agent, 2-bromoethyl trifluoromethyl sulfide, is synthesized via nucleophilic substitution between 2-bromoethanol and trifluoromethylsulfenyl chloride (CF₃SCl). The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine as a base to scavenge HCl byproducts:
The product is purified via fractional distillation (yield: 65–75%) and characterized by NMR (δ 3.75 ppm, t, SCH₂CH₂Br; δ 3.45 ppm, t, SCH₂CH₂Br) and NMR (δ -45.2 ppm, CF₃).
Alkylation of Phthalimide
Phthalimide is deprotonated using potassium carbonate in acetonitrile, followed by reaction with 2-bromoethyl trifluoromethyl sulfide at 80°C for 12 hours:
The crude product is recrystallized from ethanol/hexane (1:1) to yield white crystals (mp 112–114°C). Reported yields for analogous reactions range from 47% to 93%, depending on the alkylating agent’s reactivity.
Two-Step Functionalization via Thiol-Ene Click Chemistry
An alternative method introduces the trifluoromethyl sulfanyl group post-alkylation, leveraging thiol-ene chemistry. This approach circumvents challenges associated with handling volatile CF₃SCl.
Synthesis of 2-Vinylphthalimide
Phthalimide is alkylated with allyl bromide under phase-transfer conditions (tetrabutylammonium bromide, NaOH, H₂O/CH₂Cl₂), yielding 2-allylisoindole-1,3-dione. The product is isolated via column chromatography (hexane/ethyl acetate, 4:1) in 78% yield.
Thiol-Ene Reaction with Trifluoromethyl Thiol
The allyl derivative undergoes a radical-mediated thiol-ene reaction with trifluoromethyl thiol (CF₃SH) in the presence of AIBN (azobisisobutyronitrile) as an initiator:
The reaction is conducted in degassed toluene at 70°C for 24 hours, yielding the target compound after silica gel purification (55–60% yield).
Characterization and Analytical Data
The synthesized compound is characterized using spectroscopic and chromatographic techniques:
Spectroscopic Analysis
-
NMR (CDCl₃) : δ 7.85–7.82 (m, 2H, aromatic), 7.75–7.72 (m, 2H, aromatic), 3.95 (t, J = 6.8 Hz, 2H, NCH₂), 3.15 (t, J = 6.8 Hz, 2H, SCH₂), 2.85 (q, J = 6.5 Hz, 2H, CF₃SCH₂).
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NMR : δ 167.5 (C=O), 134.2–123.8 (aromatic carbons), 40.1 (NCH₂), 34.5 (SCH₂), 32.8 (CF₃SCH₂), 125.6 (q, J = 280 Hz, CF₃).
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FT-IR : 1775 cm⁻¹ (C=O stretching), 1130 cm⁻¹ (C-F stretching).
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HRMS (ESI+) : m/z calculated for C₁₁H₈F₃NO₂S [M+H]⁺: 282.0274; found: 282.0278.
Purity and Yield Optimization
Reaction conditions significantly impact yields (Table 1). Alkylation with preformed 2-bromoethyl trifluoromethyl sulfide provides higher yields than the thiol-ene route, albeit with stricter handling requirements.
Table 1. Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Direct alkylation | K₂CO₃, CH₃CN, 80°C, 12 h | 78 | 98.5 |
| Thiol-ene reaction | AIBN, toluene, 70°C, 24 h | 58 | 97.2 |
Mechanistic Insights and Challenges
Alkylation Mechanism
The reaction proceeds via an Sₙ2 mechanism, where the phthalimide anion attacks the electrophilic carbon of the alkylating agent. Steric hindrance from the trifluoromethyl group slightly reduces reactivity compared to simpler alkyl halides.
Byproduct Formation
Competing elimination (to form vinyl sulfides) is observed at temperatures >90°C. This is mitigated by maintaining reaction temperatures below 80°C and using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
Industrial-Scale Considerations
For large-scale synthesis, the direct alkylation route is preferred due to fewer steps and higher yields. However, the exothermic nature of the reaction necessitates controlled addition of the alkylating agent and efficient heat dissipation .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The trifluoromethyl group can be substituted with other functional groups to create new compounds with varying properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The SCF₃ group in the target compound is distinct from other substituents in analogs:
- 4-Methoxy derivatives (e.g., 4-methoxy-2,3-dihydro-1H-isoindole-1,3-dione): The methoxy group is electron-donating, enhancing aromatic ring electron density, which improves interactions with serotonin receptors (5-HTR) .
- Fluoro and methylpiperidinyl derivatives (e.g., 4-fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione): Fluorine introduces polarity and hydrogen-bonding capacity, while the methylpiperidinyl group adds steric bulk and basicity . The SCF₃ group’s larger size and lipophilicity may enhance membrane permeability compared to fluorine.
- The SCF₃ group’s stability under physiological conditions could offer pharmacokinetic advantages.
Table 1: Substituent Effects on Key Properties
| Substituent | Electronic Effect | Steric Bulk | Solubility | Metabolic Stability |
|---|---|---|---|---|
| SCF₃ (target compound) | Electron-withdrawing | Moderate | Low | High |
| 4-Methoxy | Electron-donating | Low | Moderate | Moderate |
| Fluoro | Electron-withdrawing | Low | High | Moderate |
| Methylpiperidinyl | Neutral | High | Low | Low |
Linker Length and Flexibility
The ethyl linker in the target compound (two carbons) contrasts with analogs featuring longer chains:
- Four-methylene linkers (e.g., 2-[4-(1H-benzimidazol-2-yl)butyl]-4-methoxy-2,3-dihydro-1H-isoindole-1,3-dione): Longer linkers improve binding affinity for PDE10A by allowing optimal positioning of substituents in enzyme active sites . However, increased flexibility may reduce conformational stability.
- The ethyl linker in the target compound balances flexibility and simplicity.
Biological Activity
The compound 2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione represents a novel class of chemical entities that have garnered interest due to their potential biological activities. This article aims to summarize the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
It features a trifluoromethyl group and a sulfanyl moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that isoindole derivatives can inhibit bacterial growth and may serve as leads for developing new antibiotics . The specific activity of this compound against various pathogens remains to be fully elucidated.
Anti-cancer Activity
The compound's potential as an anti-cancer agent is supported by its ability to modulate E3 ubiquitin ligase activity. E3 ligases are crucial in protein degradation pathways that can influence cancer cell survival. Bifunctional compounds targeting these ligases have been shown to induce apoptosis in cancer cells .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and bioavailability, allowing for better interaction with cellular targets.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Cereblon Ligands : Research into cereblon E3 ligase inhibitors suggests that compounds similar to our target can effectively recruit target proteins for ubiquitination, leading to their degradation. This mechanism is particularly relevant in oncology .
- Antimycobacterial Activity : A study on benzothiazol derivatives revealed promising antimycobacterial properties, indicating that structural analogs may also exhibit similar effects .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving trifluoromethylthiol (CF₃S-) precursors and isoindole-dione derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Recrystallization in ethanol/water mixtures further refines crystalline products .
Q. How is the molecular structure characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis at 100–113 K resolves bond lengths (C–C: 1.48–1.52 Å) and confirms stereoelectronic effects of the trifluoromethylthiol group .
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR identifies electronic environments (e.g., CF₃S δ ~ -40 ppm in ¹⁹F NMR) and coupling patterns .
- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ at m/z 330.08) .
Q. What preliminary biological screening approaches are recommended to assess bioactivity?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays for monoamine oxidase (MAO) inhibition, comparing selectivity for MAO-A vs. MAO-B isoforms .
Advanced Research Questions
Q. How can researchers design experiments to evaluate environmental fate and ecotoxicological impact?
- Methodological Answer :
- Partitioning studies : Measure log P (octanol/water) to assess hydrophobicity and bioaccumulation potential .
- Degradation kinetics : Conduct hydrolysis/photolysis under controlled pH/UV conditions (e.g., half-life determination in aqueous buffers) .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays (OECD 201) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Variable standardization : Control cell line passage numbers, serum concentrations, and assay incubation times .
- Dose-response validation : Replicate studies with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets and identify outliers .
Q. What computational methods are used to model interactions with biological targets?
- Methodological Answer :
- Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding affinities to MAO-B or kinase targets .
- MD simulations : GROMACS for 100 ns trajectories to assess ligand-protein stability (RMSD < 2.0 Å) .
- QSAR modeling : Develop regression models linking substituent electronegativity (e.g., CF₃S) to bioactivity .
Q. How to analyze structure-activity relationships (SAR) when modifying substituents?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogens (Cl, Br) or methyl groups at the isoindole-dione core .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding at C=O groups) using MOE or Discovery Studio .
- Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., CF₃S enhances MAO-B inhibition by ~3-fold) .
Experimental Design Frameworks
Q. How to apply split-plot designs in multi-variable studies (e.g., solvent effects, temperature)?
- Methodological Answer :
- Randomized blocks : Assign solvents (DMF, DMSO) as main plots and temperatures (60°C, 80°C) as subplots .
- Replication : Use ≥4 replicates per condition to minimize batch variability .
- ANOVA : Analyze interaction effects (solvent × temperature) on yield and purity .
Q. What strategies ensure reproducibility in synthetic protocols?
- Methodological Answer :
- Detailed SOPs : Document inert atmosphere (N₂/Ar) requirements and moisture-sensitive steps .
- QC checks : Monitor reaction progress via TLC (Rf = 0.3 in 3:1 hexane/EtOAc) and intermediate purity by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
